Norgestrel-d6

Overview

Description

Norgestrel-d6 is a deuterium-labeled analog of Norgestrel, a synthetic progestogen. It is primarily used as an internal standard in mass spectrometry for the quantification of Norgestrel. The compound is a racemic mixture of dextronorgestrel and levonorgestrel, with the latter being the biologically active component .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgestrel-d6 is synthesized by incorporating deuterium into the Norgestrel molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are precisely incorporated into the desired positions within the Norgestrel molecule .

Chemical Reactions Analysis

Types of Reactions: Norgestrel-d6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The alkyne group in this compound can undergo substitution reactions, particularly in the presence of azide groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a typical reaction involving this compound

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Pharmacokinetic Studies

Norgestrel-d6 is primarily utilized as an internal standard in pharmacokinetic studies to quantify norgestrel levels in biological samples. The deuterated form allows for precise differentiation between the analyte and the standard during mass spectrometry analysis.

Methodology

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Several studies have developed sensitive LC-MS/MS methods for the quantification of norgestrel using this compound as an internal standard. For instance, a UFLC-MS/MS method demonstrated high reproducibility with intra- and inter-day precision less than 11.0% and accuracy within 9.0% of nominal values .

- Validation : The methods are validated according to regulatory guidelines, ensuring linearity over a wide concentration range (e.g., 304.356 to 50,807.337 pg/mL) and demonstrating excellent recovery rates (approximately 93.69% for norgestrel and 93.88% for this compound) .

Case Studies

- A pharmacokinetic study involving healthy female volunteers administered a single oral dose of norgestrel tablets illustrated the effectiveness of using this compound for accurate quantification in plasma samples .

Environmental Monitoring

This compound is also applied in environmental studies to monitor the presence of progestins in aquatic ecosystems. Its use helps assess the impact of hormonal contraceptives on non-target species.

Detection Methods

- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been developed for detecting levonorgestrel (and its analogs) in fish plasma, which can be adapted to include this compound for quantification purposes .

- Impact Studies : Research has indicated that progestins like norgestrel can affect aquatic organisms, prompting studies that utilize this compound to trace these compounds in environmental samples.

Research and Development

In addition to its applications in pharmacokinetics and environmental monitoring, this compound serves as a valuable tool in drug development and research settings.

Applications in Drug Development

- Click Chemistry : this compound contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc), which is useful in bioconjugation techniques . This property allows researchers to explore new drug formulations and delivery methods.

- Stability Testing : The stability of this compound under various conditions is evaluated during drug formulation studies, ensuring that the compound maintains its integrity throughout the development process .

Mechanism of Action

Norgestrel-d6, like its parent compound Norgestrel, exerts its effects by binding to progesterone and estrogen receptors. This binding occurs within the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. The interaction with these receptors inhibits the luteinizing hormone surge, thereby preventing ovulation and pregnancy .

Comparison with Similar Compounds

Norgestrel-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:

Levonorgestrel: The biologically active component of Norgestrel.

Desogestrel: Another synthetic progestogen with similar applications.

Norgestimate: A prodrug that is converted to levonorgestrel in the body.

This compound stands out due to its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of Norgestrel in various matrices .

Biological Activity

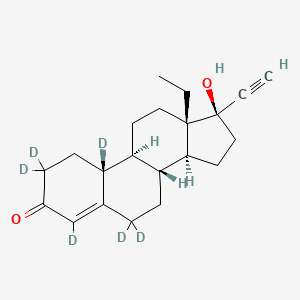

Norgestrel-d6 is a deuterated synthetic progestin, a derivative of the natural hormone progesterone. Its unique chemical structure includes a ketone group at the 6-position of the steroid nucleus, and its deuterated form enhances stability and detection in biological studies. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

- Molecular Formula : C21H26D6O2

- Molecular Weight : Approximately 330.44 g/mol

- Structure : The compound is characterized by the incorporation of deuterium at specific positions, which aids in tracking and quantification during analytical procedures.

This compound exhibits biological activities similar to natural progesterone. It primarily functions through:

- Binding to Progesterone Receptors : this compound binds to progesterone receptors in target tissues, modulating gene expression involved in reproductive functions.

- Regulation of Menstrual Cycle : It plays a crucial role in promoting secretory changes in the endometrium, essential for preparing the uterus for potential implantation of an embryo.

Biological Activities

The primary biological activities of this compound include:

- Contraceptive Mechanism : As a progestin, it inhibits ovulation and alters the endometrial lining to prevent implantation.

- Hormonal Pathway Studies : The compound is widely used in research to study hormonal pathways and contraceptive mechanisms due to its stable isotopic labeling.

Applications in Research

This compound is utilized in various research contexts:

- Pharmacokinetic Studies : Its deuterated form allows for improved detection and quantification in mass spectrometry, facilitating pharmacokinetic studies .

- Metabolic Pathway Analysis : The compound helps elucidate metabolic pathways of progestins within biological systems.

- Comparative Studies : It serves as an internal standard for quantifying norgestrel in biological samples, aiding in the development of sensitive analytical methods .

Study 1: Pharmacokinetics of Norgestrel

A study developed an ultra-flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for determining norgestrel levels in human plasma using this compound as an internal standard. The method demonstrated high reliability with a linearity range suitable for clinical applications .

Study 2: Effects on Menorrhagia

In a multicenter trial comparing levonorgestrel-releasing intrauterine systems (IUS) with standard treatments for menorrhagia, patients using the IUS reported significantly greater improvements in quality-of-life scores compared to those receiving usual medical treatment. This highlights the effectiveness of progestins like norgestrel in managing menstrual disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Norgestrel | Progestin | Non-deuterated form; widely used in contraceptives |

| Levonorgestrel | Progestin | More potent than norgestrel; used in hormonal therapies |

| Medroxyprogesterone acetate | Progestin | Injectable form; long-lasting contraceptive effect |

| Desogestrel | Progestin | Less androgenic activity compared to others |

The deuterated labeling of this compound offers enhanced analytical capabilities that non-deuterated forms lack, making it particularly valuable for precise measurements in pharmacokinetic studies and metabolic research .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Norgestrel-d6 in experimental samples?

Methodological Answer: this compound is a deuterated analog of levonorgestrel, commonly used as an internal standard in bioanalytical assays. To confirm its identity and isotopic purity:

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and isotopic distribution. The six deuterium atoms should produce a distinct mass shift (e.g., +6 Da compared to non-deuterated norgestrel).

- Nuclear Magnetic Resonance (NMR): ²H-NMR or ¹H-NMR can confirm deuterium incorporation at specific positions (e.g., methyl groups).

- Chromatographic Separation: Ensure baseline separation from non-deuterated analogs using reverse-phase HPLC or UPLC, as cross-contamination can skew quantification .

Q. What is the role of this compound in pharmacokinetic studies, and how is it applied?

Methodological Answer: this compound serves as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to normalize matrix effects and improve quantification accuracy. Example protocol:

- Sample Preparation: Add a known concentration of this compound to plasma samples (e.g., 500 µL) prior to liquid-liquid extraction (e.g., with n-butyl chloride) .

- Calibration Curves: Use analyte-to-IS peak area ratios to construct curves, correcting for variations in extraction efficiency and ionization.

- Validation Parameters: Include specificity, recovery (>85%), and stability (e.g., validated for 926 days at -20°C) .

Advanced Research Questions

Q. How can deuterium isotope effects influence the analytical performance of this compound in complex biological matrices?

Methodological Answer: Deuterium substitution can alter physicochemical properties, potentially affecting:

- Chromatographic Retention: Deuterated compounds may elute slightly earlier than non-deuterated analogs due to reduced hydrophobicity. Optimize gradient conditions to maintain separation.

- Ionization Efficiency: Deuterium can slightly suppress ionization in electrospray ionization (ESI). Mitigate by normalizing with IS response.

- Metabolic Interference: Validate that this compound does not co-elute with endogenous steroids or metabolites. Use MRM transitions specific to deuterated fragments (e.g., m/z transitions unique to this compound) .

Q. What experimental design considerations are critical when using this compound in longitudinal pharmacokinetic studies?

Methodological Answer:

- Stability Testing: Prevalidate storage conditions (e.g., freeze-thaw cycles, long-term stability at -80°C vs. -20°C) to ensure IS integrity over study durations .

- Matrix Effects: Assess ion suppression/enhancement in different biological matrices (e.g., plasma, serum, urine) using post-column infusion experiments.

- Cross-Validation: Compare this compound against alternative IS (e.g., ¹³C-labeled analogs) to rule out batch-specific variability .

Q. How can researchers address discrepancies in pharmacokinetic data when using this compound across multi-site studies?

Methodological Answer:

- Standardized Protocols: Harmonize extraction methods (e.g., liquid-liquid vs. solid-phase extraction) and LC-MS/MS parameters (e.g., column type, mobile phase pH).

- Inter-laboratory Calibration: Share spiked calibration samples between labs to identify systematic biases.

- Data Normalization: Apply correction factors based on IS recovery rates in each batch .

Q. Data Contradiction Analysis

Q. How should researchers resolve contradictions in recovery rates of this compound across different extraction methods?

Methodological Answer:

- Controlled Comparison: Replicate extractions using parallel methods (e.g., n-butyl chloride vs. methyl tert-butyl ether) under identical conditions.

- Statistical Analysis: Apply ANOVA to determine if recovery differences are significant (p < 0.05).

- Root-Cause Investigation: Check for pH sensitivity (e.g., protonation state affecting extraction efficiency) or solvent purity .

Q. Methodological Optimization

Q. What strategies improve chromatographic separation of this compound from endogenous steroids in high-throughput assays?

Methodological Answer:

- Column Selection: Use a phenyl-hexyl or C18 column with sub-2-µm particles for higher resolution.

- Mobile Phase Optimization: Adjust acetonitrile/water gradients and additives (e.g., 0.1% formic acid) to enhance peak symmetry.

- Temperature Control: Maintain column temperature at 40°C to reduce retention time variability .

Q. Ethical and Practical Considerations

Q. What ethical guidelines apply to using deuterated compounds like this compound in human pharmacokinetic studies?

Methodological Answer:

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNJERNGUHSAO-PWFLSJGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.73 mg/L, temp not stated. | |

| Details | Pinsuwan S et al; Chemosphere 35: 2503-13 (1997) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation)., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/, There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor. | |

| Details | PMID:8494728, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1968434, Catherino WH et al; Br J Cancer 67 (5): 945-52 (1993) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Crystals from diethyl ether-hexane | |

CAS No. |

6533-00-2 | |

| Record name | Norgestrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205-207 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1159 | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.